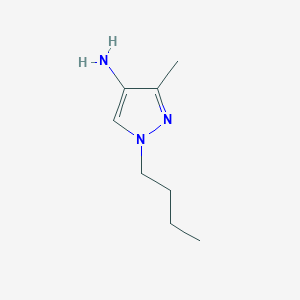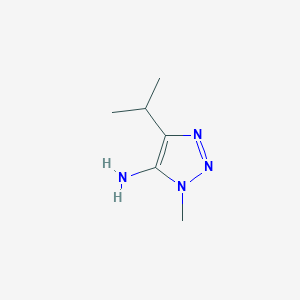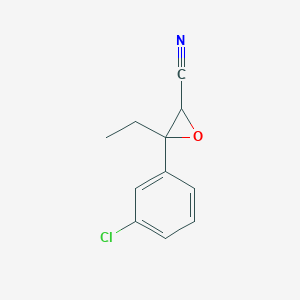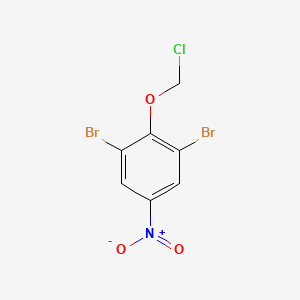
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a fluorinated organic compound with a unique structure that includes a benzodioxine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring system through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihaloalkane under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2 position. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (amines, thiols), and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and fluorinated nature make it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.
作用機序
The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and conformation.
類似化合物との比較
Similar Compounds
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Unique due to its specific substitution pattern and fluorinated positions.
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the core benzodioxine structure but may lack fluorine atoms or have different substituents.
Fluorinated aromatic carboxylic acids: Compounds with similar fluorination patterns but different core structures.
Uniqueness
This compound stands out due to its combination of a benzodioxine ring system and specific fluorination pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H8F2O4 |
|---|---|
分子量 |
230.16 g/mol |
IUPAC名 |
5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2O4/c1-10(9(13)14)4-15-7-5(11)2-3-6(12)8(7)16-10/h2-3H,4H2,1H3,(H,13,14) |
InChIキー |
LVHQDEOATXIGJG-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C(C=CC(=C2O1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)

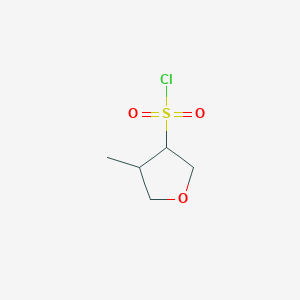
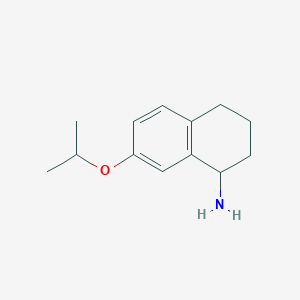
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
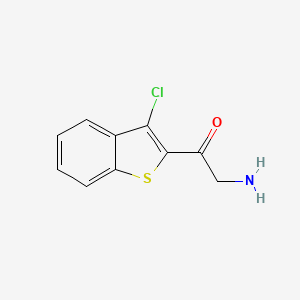
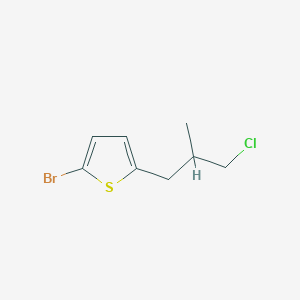
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
